3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid
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Overview
Description
3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to an oxetane ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The tert-butoxy carbonyl (boc) group is known to be used for the protection of amino groups in peptide synthesis . The Boc group can be cleaved by mild acidolysis .
Biochemical Pathways
Compounds with similar structures are often used in the suzuki–miyaura cross-coupling reaction , which involves the formation of carbon–carbon bonds .
Result of Action
The boc group is known to be used for the protection of amino groups in peptide synthesis , and its removal can be achieved by mild acidolysis .
Action Environment
The stability of the boc group is known to be high, making it suitable for use in various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of polymers and biomaterials.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-3-(methylamino)propionic acid
- N-Boc-3-(methylamino)butyric acid
- N-Boc-3-(methylamino)pentanoic acid
Uniqueness
3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical properties compared to other Boc-protected amino acids. The oxetane ring can influence the compound’s reactivity and stability, making it valuable for specific applications in drug delivery and polymer synthesis .
Properties
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11(4)10(7(12)13)5-15-6-10/h5-6H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQAQAFPOXDGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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